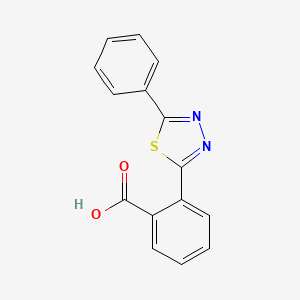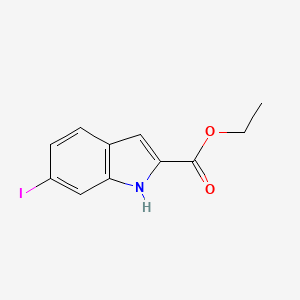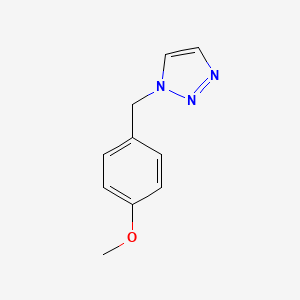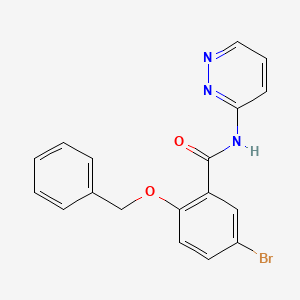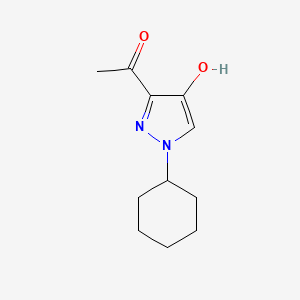
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a hydroxy group at the 4-position and a cyclohexyl group at the 1-position of the pyrazole ring, with an ethanone group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the acylation of hydrazines with appropriate acylating agents, followed by cyclization. For instance, the acylation of cyclohexylhydrazine with an acylating agent such as acetyl chloride can be followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar structure with a methyl group instead of a cyclohexyl group.
1-(1H-pyrazol-4-yl)ethanone: Lacks the hydroxy and cyclohexyl groups, making it a simpler analog.
Uniqueness
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the hydroxy and cyclohexyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1-cyclohexyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3 |
InChI Key |
KUKDEWNJMSERIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
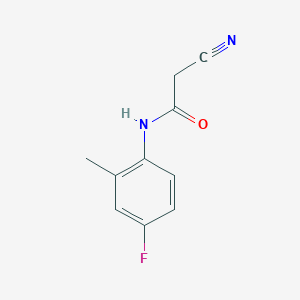
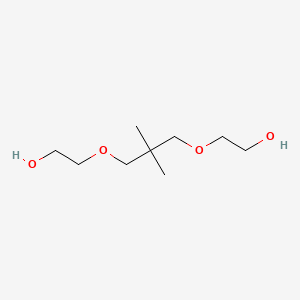
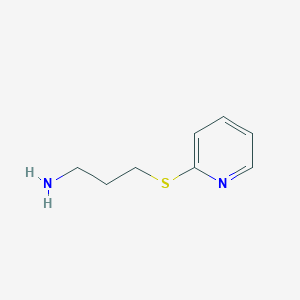
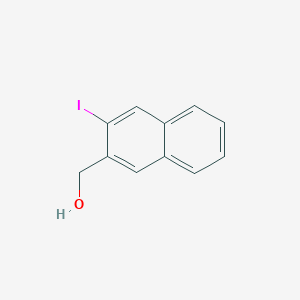
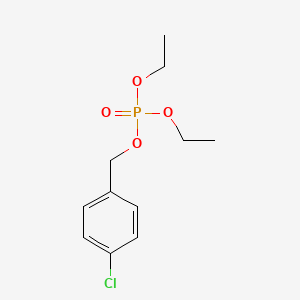

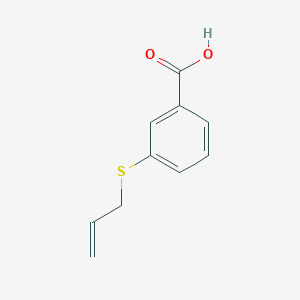
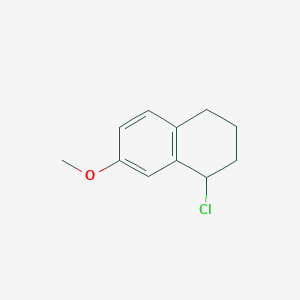
![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)
